Technical Documentation Center

N-(Azido-PEG2)-N-PEG4-t-butyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(Azido-PEG2)-N-PEG4-t-butyl ester

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of N-(Azido-PEG2)-N-PEG4-t-butyl ester: Principles and Analytical Considerations

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Role of a Precision Linker in Bioconjugation In the landscape of modern therapeutics and diagnostics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Precision Linker in Bioconjugation

In the landscape of modern therapeutics and diagnostics, the precise assembly of molecular components is paramount. Heterobifunctional linkers are critical reagents that enable this construction, and among them, discrete polyethylene glycol (PEG) derivatives have become indispensable.[1] N-(Azido-PEG2)-N-PEG4-t-butyl ester is a branched PEG linker designed for high-level bioconjugation applications.[2] Its architecture features two key functionalities: a terminal azide (N₃) group and a t-butyl ester-protected carboxylic acid.

The azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form highly stable triazole linkages under mild, bio-orthogonal conditions.[3][4] The t-butyl ester provides a latent carboxylic acid, which can be deprotected under acidic conditions post-conjugation to reveal a new reactive site or to modify the charge of the final conjugate. The defined PEG chains (a PEG2 and a PEG4 segment) enhance aqueous solubility and can improve the pharmacokinetic properties of the resulting molecule.[1]

This guide provides a detailed examination of two fundamental properties of this linker: its molecular weight and exact mass . Understanding the distinction between these values is crucial for accurate stoichiometric calculations and for the unambiguous structural confirmation required in drug development and advanced materials science. We will further explore the standard workflow for verifying these properties using high-resolution mass spectrometry (HRMS), providing both the theoretical basis and a practical experimental protocol.

Core Physicochemical Properties

The foundational data for N-(Azido-PEG2)-N-PEG4-t-butyl ester are summarized below. These values are the cornerstone for both laboratory use and analytical characterization.

PropertyValueSource / Method
Compound Name N-(Azido-PEG2)-N-PEG4-t-butyl ester-
Molecular Formula C₂₁H₄₂N₄O₈BroadPharm[2]
Molecular Weight 478.6 g/mol BroadPharm[2]
Exact Mass 478.3003 DaCalculated (Monoisotopic)
Chemical Structure

The branched structure of the molecule is a key design feature, originating from a central nitrogen atom. This architecture allows for the precise spatial presentation of its terminal functional groups.

cluster_main N-(Azido-PEG2)-N-PEG4-t-butyl ester Structure cluster_peg2 Azido-PEG2 Arm cluster_peg4 PEG4-Ester Arm N Central Nitrogen (N) PEG2 -(CH₂CH₂O)₂-CH₂CH₂- N->PEG2 PEG4 -(CH₂CH₂O)₄-CH₂CH₂- N->PEG4 Azide N₃ PEG2->Azide Azide Termination Ester C(O)O-tBu PEG4->Ester t-Butyl Ester Termination cluster_workflow Mass Spectrometry Workflow for Linker Verification A 1. Sample Preparation B 2. Infusion or LC Introduction A->B Dilute in MS-grade solvent C 3. ESI Ionization (Positive Mode) B->C Introduce to MS source D 4. Mass Analysis (HRMS Instrument) C->D Generate gas- phase ions E 5. Data Interpretation (m/z vs. Exact Mass) D->E Measure m/z with high accuracy

Caption: Standard workflow for linker verification by HRMS.

Experimental Protocol: ESI-TOF for Exact Mass Determination

This protocol describes a self-validating method for confirming the exact mass of N-(Azido-PEG2)-N-PEG4-t-butyl ester using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To obtain a high-resolution mass spectrum and confirm that the measured monoisotopic mass is within a 5 ppm tolerance of the calculated exact mass.

Materials:

  • N-(Azido-PEG2)-N-PEG4-t-butyl ester sample

  • MS-grade Methanol (MeOH)

  • MS-grade Water (H₂O)

  • MS-grade Formic Acid (FA)

  • Calibrated High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF, Sciex TripleTOF®, Waters Synapt)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the linker.

    • Dissolve it in 1 mL of MS-grade MeOH to create a ~1 mg/mL stock solution.

    • Rationale: Using MS-grade solvents is critical to avoid contamination from salts, polymers, or other impurities that can suppress the signal or introduce interfering peaks.

  • Working Solution for Infusion:

    • Pipette 10 µL of the stock solution into 990 µL of a 50:50 (v/v) MeOH:H₂O solution containing 0.1% formic acid. This creates a working solution of ~10 µg/mL.

    • Rationale: Formic acid acts as a proton source, promoting the formation of protonated molecular ions, [M+H]⁺, which are readily detected in positive ion mode. The low concentration prevents detector saturation and minimizes ion suppression effects.

  • Instrument Setup and Calibration:

    • Configure the ESI source to operate in positive ion mode.

    • Set the mass range to scan from m/z 100 to 1000.

    • Rationale: This range comfortably includes the expected m/z values for the protonated ([M+H]⁺ at ~479.3) and sodiated ([M+Na]⁺ at ~501.3) adducts.

    • Perform a standard instrument calibration according to the manufacturer's protocol. A successful calibration is essential for achieving high mass accuracy.

  • Data Acquisition:

    • Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum with a high signal-to-noise ratio.

    • Rationale: Direct infusion is a rapid method for pure compounds. Averaging the signal over time improves the mass accuracy and spectral quality.

Data Interpretation and Validation

The output from the HRMS instrument is a spectrum of ion intensity versus mass-to-charge ratio (m/z). For a successful analysis, you must correctly identify the peak corresponding to the target molecule.

  • Expected Ions: The primary ion expected is the protonated molecule, [M+H]⁺. Due to the presence of ether oxygens which readily chelate alkali metals, it is also very common to observe a sodium adduct, [M+Na]⁺.

    • Calculated [M+H]⁺: 478.3003 (Exact Mass) + 1.0078 (Mass of H⁺) = 479.3081 m/z

    • Calculated [M+Na]⁺: 478.3003 (Exact Mass) + 22.9898 (Mass of Na⁺) = 501.2891 m/z

  • Mass Accuracy Validation: The key validation step is to compare the measured m/z of the most intense peak (e.g., the [M+H]⁺ ion) with the calculated value. This is expressed as a parts-per-million (ppm) error.

    ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    A ppm error of < 5 ppm is considered excellent and provides strong evidence for the assigned elemental formula, thus validating the compound's identity.

Conclusion

N-(Azido-PEG2)-N-PEG4-t-butyl ester is a precisely engineered linker whose utility relies on its well-defined chemical structure. A thorough understanding of its fundamental properties—the molecular weight (478.6 g/mol ) for stoichiometric use and the exact mass (478.3003 Da) for analytical confirmation—is essential for its effective application. The distinction between these values is not merely academic; it is fundamental to the principles of chemistry and the rigorous standards of modern analytical science. By following a robust analytical workflow centered on high-resolution mass spectrometry, researchers and drug developers can confidently verify the identity and purity of this linker, ensuring the integrity and reproducibility of their subsequent bioconjugation and material science endeavors.

References
  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.
  • Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-577. Retrieved from [Link]

  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
  • BenchChem. (2025). The Core Mechanism of Azide-Containing PEG Linkers in Bioconjugation: An In-depth Technical Guide.
  • Bioanalysis Zone. (n.d.). Cracking the Code of PEGylated Proteins: How Advanced Mass Spectrometry Reveals What's Really Attached.
  • Gudihal, R., Babu CV, S., Tang, N., Palaniswamy, S., S, U., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
  • Nag, K., & De, P. (2007). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. Bioconjugate Chemistry, 18(6), 1841–1845. Retrieved from [Link]

  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

Sources

Exploratory

Role of branched azido-PEG linkers in PROTAC development

An In-Depth Technical Guide Topic: The Strategic Role of Branched Azido-PEG Linkers in Advanced PROTAC Development Audience: Researchers, scientists, and drug development professionals. Abstract Proteolysis-targeting chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Topic: The Strategic Role of Branched Azido-PEG Linkers in Advanced PROTAC Development Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have redefined therapeutic intervention by catalytically inducing the degradation of disease-relevant proteins.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2][3] It is now unequivocally established that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall biological activity.[4][5][6] This guide moves beyond conventional linear linkers to explore the advanced strategic role of branched azido-polyethylene glycol (PEG) linkers. We will dissect the unique advantages conferred by this combination: the modularity and efficiency of azide-based "click chemistry," the favorable pharmacokinetic properties imparted by PEG, and the novel mechanistic possibilities unlocked by branched architectures, such as enhanced avidity and dual-ligase recruitment.

The Linker: The Architectural Core of PROTAC Function

A PROTAC's mechanism of action hinges on its ability to form a productive ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[7][8][9] The linker's length, composition, rigidity, and attachment points dictate the spatial orientation of the two proteins within this complex.[10][11] An optimal linker promotes favorable protein-protein interactions, leading to positive cooperativity and enhanced ternary complex stability, which are often hallmarks of potent degraders.[7][12] Conversely, a suboptimal linker can introduce steric hindrance, leading to negative cooperativity and diminished degradation efficiency.[10][12]

Polyethylene Glycol (PEG) as a Foundational Linker Motif

Linear PEG and alkyl chains are the most prevalent motifs in PROTAC design, largely due to their synthetic accessibility and the ease with which their length can be modulated.[4][] PEG linkers, composed of repeating ethylene glycol units, are particularly advantageous for several reasons:

  • Enhanced Solubility: PROTACs are often large molecules that fall outside Lipinski's "rule of five," leading to poor aqueous solubility.[10][14] The hydrophilic nature of PEG linkers improves the overall solubility of the PROTAC molecule, which is crucial for handling, formulation, and bioavailability.[6][14][15]

  • Improved Pharmacokinetics: The PEG motif can favorably modulate a PROTAC's pharmacokinetic (PK) profile.[16]

  • Conformational Flexibility: The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[10][17] This flexibility can, however, also introduce a high number of rotatable bonds and an entropic penalty upon binding.[10][14]

The Azido Group: Enabling Modular Synthesis via Click Chemistry

The incorporation of an azide (N₃) group into the PEG linker is a strategic choice that unlocks highly efficient and modular PROTAC synthesis through "click chemistry".[][19] This approach allows for the rapid assembly of diverse PROTAC libraries by coupling an azide-functionalized linker with an alkyne-functionalized binding ligand (or vice versa).[2][]

The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable and metabolically robust triazole ring.[2][15][] This method's high yield, selectivity, and mild reaction conditions make it ideal for late-stage diversification, allowing researchers to systematically vary linker length, composition, and attachment points to optimize degradation activity.[2][3][20]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ligand1_Alkyne Ligand 1 + Alkyne Handle CuAAC Cu(I) Catalyst (CuAAC) Ligand1_Alkyne->CuAAC Ligand2_Azide Ligand 2 + Azido-PEG Linker Ligand2_Azide->CuAAC PROTAC PROTAC with Triazole Linkage CuAAC->PROTAC Stable Triazole Formation

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Branching Out: The Emergence of Trivalent and Heterovalent PROTACs

While linear, bifunctional PROTACs have proven successful, the field is evolving toward more complex architectures to tackle challenging targets and overcome resistance mechanisms.[4][21] Branched linkers, which are trifunctional, enable the synthesis of trivalent PROTACs that can engage multiple proteins simultaneously.[21][22]

Rationale for Branched Architectures

Branched linkers offer several potential advantages over their linear counterparts:

  • Increased Avidity and Cooperativity: By incorporating two ligands for the same target protein, a trivalent PROTAC can bind with significantly higher avidity. This can lead to more stable ternary complex formation and more potent degradation, as demonstrated with a trivalent PROTAC targeting the BET family of proteins.[21][23]

  • Dual-Target Degradation: A branched linker can be used to conjugate ligands for two different target proteins to a single E3 ligase ligand. This allows for the simultaneous degradation of two disease-relevant proteins, a potentially powerful strategy for combination therapies.[24]

  • Dual-Ligase Recruitment: In a novel and powerful approach, a branched linker can tether one POI ligand to two different E3 ligase ligands (e.g., VHL and CRBN).[22] This heterotrivalent architecture can enhance the rate and extent of protein degradation by leveraging multiple ubiquitination pathways. This strategy may also mitigate resistance that can arise from the downregulation or mutation of a single E3 ligase.[22]

G cluster_linear Linear Bifunctional PROTAC cluster_branched Branched Trivalent PROTACs Linear POI Ligand Linear Linker E3 Ligase Ligand Branched_Core Branched Linker Core POI_Ligand_A POI Ligand A Branched_Core->POI_Ligand_A E3_Ligand_1 VHL Ligand Branched_Core->E3_Ligand_1 E3_Ligand_2 CRBN Ligand Branched_Core->E3_Ligand_2 G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation s1 Step 1: Click Chemistry (CuAAC Reaction) s2 Step 2: Crude Purification (SPE) s1->s2 s3 Step 3: Final Purification (Preparative HPLC) s2->s3 s4 Step 4: Characterization (LC-MS, NMR) s3->s4 e1 Step 5: Cell Treatment (Dose-Response) s4->e1 Pure PROTAC e2 Step 6: Western Blot (Protein Levels) e1->e2 e3 Step 7: Data Analysis (DC50, Dmax) e2->e3

Sources

Foundational

The Solubility Profile and Synthetic Utility of N-(Azido-PEG2)-N-PEG4-t-butyl ester in Organic Solvents

Executive Summary: The Role of Branched PEG Architectures In the rapidly evolving landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the physical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of Branched PEG Architectures

In the rapidly evolving landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the physical properties of the linker are just as critical as the payload itself. N-(Azido-PEG2)-N-PEG4-t-butyl ester (MW: 478.6) represents a highly sophisticated, branched heterobifunctional linker[1].

Unlike traditional linear linkers, branched PEG azides offer superior spatial separation, increased aqueous solubility, and improved pharmacokinetic profiles by reducing the aggregation of hydrophobic payloads[2]. This whitepaper deconstructs the physicochemical properties of this specific linker, focusing on the causality behind its solubility profile in organic solvents and providing self-validating protocols for its use in bioconjugation workflows.

Structural Deconstruction & Solvation Thermodynamics

To understand the solubility of N-(Azido-PEG2)-N-PEG4-t-butyl ester, we must analyze its three distinct structural domains:

  • The Polyethylene Glycol (PEG) Backbone: Composed of repeating ethylene oxide units (−CH₂−CH₂−O−), the PEG chains impart extreme flexibility and amphiphilic characteristics[3]. The ether oxygens act as potent hydrogen-bond acceptors.

  • The Azide (-N3) Terminus: A highly polar, linear dipole that enables bioorthogonal Click Chemistry (CuAAC or SPAAC). While polar, its lack of hydrogen-bond donating capacity prevents self-aggregation.

  • The t-Butyl Ester (-COOtBu) Terminus: This is the primary driver of the molecule's unique organic solubility. By masking the carboxylic acid as a bulky, lipophilic t-butyl ester, intermolecular hydrogen-bonded dimerization is completely abolished. This drastically increases the molecule's lipophilicity compared to its free-acid counterpart.

Solvation Solvent Organic Solvent Selection DCM Halogenated (DCM/CHCl3) Excellent Solubility Solvent->DCM DMF Polar Aprotic (DMF/DMSO) Excellent Solubility Solvent->DMF Hexane Non-Polar (Hexane) Insoluble (Precipitation) Solvent->Hexane Mech_DCM H-Bonding with PEG Oxygens Lipophilic t-Butyl interaction DCM->Mech_DCM Mech_DMF Dipole stabilization of Azide Amphiphilic solvation DMF->Mech_DMF Mech_Hexane High polarity of backbone prevents solvation Hexane->Mech_Hexane

Thermodynamic drivers for PEG linker solubility across diverse solvent classes.

Quantitative Solubility Profile in Organic Solvents

The solubility of PEG linkers in organic solvents is dictated by the dielectric constant of the solvent and its ability to interact with the PEG ether oxygens[4]. Table 1 summarizes the solubility profile of N-(Azido-PEG2)-N-PEG4-t-butyl ester.

Table 1: Solubility Matrix of N-(Azido-PEG2)-N-PEG4-t-butyl ester

SolventDielectric Constant (ε)Solubility LevelMechanistic Rationale
Dichloromethane (DCM) 9.1Excellent (>100 mg/mL)The ether oxygens of the PEG chain act as Lewis bases (H-bond acceptors) for the weakly acidic protons of DCM. The lipophilic t-butyl group maximizes solvation.
DMSO / DMF 46.7 / 36.7Excellent (>100 mg/mL)High dielectric constants stabilize the polar azide dipole. These are the gold-standard solvents for preparing bioconjugation stock solutions.
Tetrahydrofuran (THF) 7.6Very Good (>50 mg/mL)Driven by highly favorable ether-ether interactions between the solvent and the PEG backbone.
Acetonitrile (MeCN) 37.5Good (>20 mg/mL)Polar aprotic nature solvates the azide well, but lacks the specific H-bond donating capability of DCM to maximize PEG backbone solvation.
Methanol (MeOH) 32.7Good (>20 mg/mL)Protic H-bonding with PEG oxygens provides good solubility, though the bulky t-butyl group limits extreme solubility compared to water.
Hexane / Heptane 1.9Insoluble (<1 mg/mL)The highly non-polar environment cannot overcome the inherent polarity of the azide and PEG ether oxygens, resulting in phase separation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a validation checkpoint.

Protocol 1: Preparation of a 100 mM Anhydrous Stock Solution

In advanced therapeutics, linkers precisely connect targeting moieties to effector payloads[4]. Preparing a flawless stock solution is the critical first step.

  • Equilibration: Remove the vial of N-(Azido-PEG2)-N-PEG4-t-butyl ester from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic PEG backbone.

  • Solvent Validation: Perform a Karl Fischer (KF) titration on the anhydrous DMSO or DMF.

    • Self-Validation Checkpoint: The solvent must read <50 ppm H₂O. Excess water will cause premature hydrolysis of downstream activated esters (e.g., NHS esters) after the t-butyl group is deprotected.

  • Dissolution: Weigh 47.86 mg of the linker (MW: 478.6) into a sterile, argon-purged vial. Add exactly 1.0 mL of the validated anhydrous DMSO.

  • Homogenization: Vortex gently for 60 seconds. The amphiphilic nature of the PEG chain ensures rapid, clear dissolution without sonication.

Protocol 2: Orthogonal Deprotection of the t-Butyl Ester

The t-butyl ester must be removed to yield a free carboxylic acid for subsequent amide coupling to an antibody or PROTAC ligand[].

  • Solvation: Dissolve 50 mg of the linker in 1.0 mL of anhydrous DCM.

    • Causality: DCM perfectly solvates both the highly lipophilic protected starting material and the highly polar deprotected product, preventing precipitation during the reaction.

  • Acidic Cleavage: Add 1.0 mL of Trifluoroacetic acid (TFA) dropwise while stirring at room temperature (Final ratio 1:1 v/v DCM:TFA).

    • Causality: TFA provides the extreme acidity required to protonate the ester oxygen, driving the expulsion of the stable t-butyl cation, which subsequently eliminates to form isobutylene gas.

  • Reaction Monitoring: Stir for 2 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting mass (478.6 Da) completely shifts to the deprotected mass (422.5 Da), corresponding to the exact loss of the isobutylene group (-56 Da).

  • Azeotropic Removal: Evaporate the solvent under a gentle stream of N₂. Add 2 mL of toluene and evaporate again (repeat 3x).

    • Causality: Toluene forms an azeotrope with TFA, allowing for the complete removal of residual acid without requiring harsh heating that could thermally degrade the sensitive azide moiety.

Workflow Linker N-(Azido-PEG2)-N-PEG4-t-butyl ester (MW: 478.6) Click CuAAC / SPAAC (Azide Reactivity) Linker->Click Alkyne payload Conjugate1 Triazole Linkage (Stable Intermediate) Click->Conjugate1 Deprotect TFA / DCM (t-Butyl Deprotection) Conjugate2 Free Carboxylic Acid (Amine Reactive) Deprotect->Conjugate2 Conjugate1->Deprotect Acidic cleavage ADC ADC / PROTAC Synthesis Conjugate2->ADC NHS/EDC coupling

Workflow of orthogonal azide click-reactivity and t-butyl ester deprotection.

Conclusion

The solubility profile of N-(Azido-PEG2)-N-PEG4-t-butyl ester is a masterclass in chemical thermodynamics. By balancing the highly polar azide, the amphiphilic hydrogen-bond accepting PEG backbone, and the lipophilic t-butyl ester, this molecule achieves universal solubility across halogenated, polar aprotic, and protic organic solvents. Understanding these mechanistic drivers allows drug development professionals to design highly efficient, self-validating bioconjugation workflows that minimize aggregation and maximize therapeutic yield.

References

  • Branched PEG Azide - AxisPharm Source: AxisPharm URL
  • PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?
  • Overview of PEG Linkers - ChemPep Source: ChemPep URL
  • PEG Linkers in Antibody-Drug Conjugates - BOC Sciences Source: BOC Sciences URL
  • Azido-PEG4-Amido-tri-(carboxyethoxymethyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Trivalent and Branched PROTACs Using N-(Azido-PEG2)-N-PEG4-t-butyl ester

Introduction & Strategic Rationale The evolution of targeted protein degradation has expanded beyond traditional bivalent Proteolysis Targeting Chimeras (PROTACs). Recent advances demonstrate that increasing the binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The evolution of targeted protein degradation has expanded beyond traditional bivalent Proteolysis Targeting Chimeras (PROTACs). Recent advances demonstrate that increasing the binding valency through[1]. Branched architectures, such as the SIM1 degrader, have shown low-picomolar degradation efficacy by simultaneously engaging multiple domains of a target protein alongside an E3 ligase[1]. Furthermore, branched PROTACs are increasingly utilized in[2].

To construct these complex architectures, researchers require highly modular, orthogonally reactive linkers. serves as an ideal trifunctional hub[3]. It features three distinct chemical handles:

  • An Azide group for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • A tert-Butyl ester that can be selectively deprotected under acidic conditions to yield a reactive carboxylic acid.

  • A central Secondary Amine that acts as a branching point for the attachment of a third moiety (e.g., a fluorophore, a pharmacokinetic modifier, or a second warhead).

This application note details a self-validating, step-by-step synthetic workflow utilizing this specific linker to generate high-purity branched PROTACs.

Physicochemical Properties of the Trifunctional Hub

Understanding the physical properties of the linker is critical for optimizing reaction solvents and purification strategies. The PEGylated nature of this linker imparts excellent aqueous solubility and minimizes non-specific protein binding[4].

PropertySpecificationMechanistic Implication
Chemical Name N-(Azido-PEG2)-N-PEG4-t-butyl esterTrifunctional branching hub for modular synthesis.
Molecular Formula C₂₁H₄₂N₄O₈-
Molecular Weight 478.6 g/mol Must be accounted for in LC-MS mass shifts.
Functional Groups Azide, t-Butyl Ester, Secondary AmineEnables sequential, orthogonal conjugation without cross-reactivity.
Spacer Lengths PEG2 (Azide arm), PEG4 (Ester arm)Provides optimal flexibility for ternary complex formation.
Solubility Water, DMSO, DCM, DMFAllows for both aqueous click chemistry and organic amide coupling.

Synthesis Workflow & Mechanistic Pathways

The synthesis of a branched PROTAC using this linker follows a strict sequence to prevent functional group interference. The azide is reacted first, as it is stable to the acidic conditions required for the subsequent tert-butyl ester deprotection.

G A N-(Azido-PEG2)-N-PEG4-t-butyl ester (Trifunctional Hub) B CuAAC Click Chemistry (Attach POI Warhead) A->B Alkyne-Warhead CuSO4, NaAsc C TFA Deprotection (Yields Free Acid) B->C TFA/DCM Scavengers D Amide Coupling (Attach E3 Ligand) C->D Amine-E3 Ligand HATU, DIPEA E Amine Derivatization (Attach 3rd Moiety) D->E NHS-Ester Tag rt, 12h

Fig 1. Sequential orthogonal synthesis workflow for branched PROTACs.

G PROTAC Trivalent PROTAC (Branched Linker) Complex Ternary Complex (POI - PROTAC - E3) PROTAC->Complex Binds POI Protein of Interest (e.g., BRD4) POI->Complex Recruited E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Complex Recruited Ub Polyubiquitination Complex->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Fig 2. Trivalent PROTAC ternary complex formation and UPS degradation pathway.

Step-by-Step Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step conjugates the Protein of Interest (POI) warhead to the PEG2 arm of the linker.

  • Reagents: Alkyne-functionalized POI ligand (1.0 eq), N-(Azido-PEG2)-N-PEG4-t-butyl ester (1.1 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq), TBTA (0.1 eq), DMF/H₂O (4:1 v/v).

  • Procedure:

    • Dissolve the Alkyne-POI ligand and the azido-linker in DMF.

    • Add TBTA dissolved in a minimal amount of DMF.

    • In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in water (the solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to Cu(I)).

    • Add the aqueous catalyst mixture to the organic solution. Stir at room temperature for 4–6 hours.

  • Causality & Expertise: The use of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is critical. It acts as a tetradentate ligand that stabilizes the highly reactive Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II) in aqueous solvent mixtures. This ensures rapid conversion without degrading the PEG chains.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the azide peak at ~2100 cm⁻¹ via FTIR and the emergence of the [M+H]⁺ mass corresponding to the triazole intermediate confirms successful cycloaddition.

Protocol 2: tert-Butyl Ester Deprotection

This step unmasks the carboxylic acid on the PEG4 arm for subsequent E3 ligase attachment.

  • Reagents: Triazole intermediate (from Step 1), Trifluoroacetic acid (TFA, 20% v/v), Dichloromethane (DCM), Triisopropylsilane (TIPS, 2.5% v/v), Water (2.5% v/v).

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TIPS and Water, followed by the slow addition of TFA at 0°C.

    • Warm to room temperature and stir for 2 hours.

    • Evaporate the volatiles under a stream of nitrogen and precipitate the product in cold diethyl ether.

  • Causality & Expertise: TFA hydrolyzes the tert-butyl ester, generating a highly reactive tert-butyl carbocation. TIPS acts as a hydride donor to quench this carbocation. Without TIPS, the carbocation will aggressively re-alkylate the central secondary amine or the newly formed triazole ring, destroying the linker's architecture.

  • Validation Checkpoint: LC-MS analysis must reveal a mass shift of exactly -56 Da (loss of isobutylene) from the starting material. The absence of +56 Da adducts confirms the TIPS scavenger successfully protected the secondary amine.

Protocol 3: Amide Coupling to E3 Ligase Ligand

This step attaches the E3 ligase recruiting moiety (e.g., Thalidomide-amine or VHL-amine).

  • Reagents: Free acid intermediate (1.0 eq), Amine-E3 Ligand (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the free acid intermediate and HATU in anhydrous DMF.

    • Add DIPEA and stir for 10 minutes to form the active ester.

    • Add the Amine-E3 Ligand and stir at room temperature for 12 hours.

    • Purify via preparative reverse-phase HPLC.

  • Causality & Expertise: HATU is selected over traditional EDC/NHS coupling. The PEGylated nature of the linker can induce steric folding, reducing the electrophilicity of the activated ester. HATU generates a highly reactive HOAt ester intermediate, which accelerates coupling kinetics and minimizes the epimerization of sensitive stereocenters on the E3 ligase ligand (e.g., the hydroxyproline core of VHL ligands).

  • Validation Checkpoint: Confirm the formation of the amide bond via LC-MS. The peak corresponding to the free acid must be fully consumed. HPLC purity must exceed 95% before proceeding to the final branching step.

Protocol 4: Trivalent Branching via Secondary Amine Derivatization

This final step utilizes the central secondary amine to attach a third moiety, such as an NHS-activated fluorophore (for target engagement assays) or a second warhead (for avidity).

  • Reagents: Bifunctional PROTAC intermediate (1.0 eq), NHS-Ester Tag (e.g., Cy5-NHS) (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the PROTAC intermediate and the NHS-Ester Tag in anhydrous DMF.

    • Add DIPEA and stir at room temperature overnight in the dark (if using a fluorophore).

    • Quench with a primary amine (e.g., ethanolamine) to consume excess NHS ester, then purify via preparative HPLC.

  • Causality & Expertise: Secondary amines are sterically hindered and significantly less nucleophilic than primary amines. Using a highly reactive NHS ester combined with an excess of a non-nucleophilic base (DIPEA) ensures complete acylation, transforming the bifunctional intermediate into a fully branched, trivalent PROTAC.

  • Validation Checkpoint: Final purity assessment via HRMS and analytical HPLC. The presence of the fully functionalized trivalent mass [M+H]⁺ with >95% purity validates the entire synthetic sequence.

Expert Tips for High-Fidelity Synthesis

  • Copper Removal: Residual copper from Step 1 can coordinate with the secondary amine or the E3 ligase ligand, artificially altering biological assays. Always pass the Step 1 intermediate through a short pad of Chelex® 100 resin or wash the organic layer with 0.1 M EDTA during extraction.

  • PEG Hygroscopicity: PEG linkers are highly hygroscopic. Ensure the N-(Azido-PEG2)-N-PEG4-t-butyl ester is stored at -20°C in a desiccator and allowed to reach room temperature before opening to prevent moisture condensation, which can prematurely hydrolyze activated esters in downstream steps.

  • Steric Hindrance in Step 4: If the secondary amine resists acylation due to extreme steric bulk from the attached POI and E3 ligands, gentle heating (40°C) or the addition of a catalytic amount of DMAP (0.1 eq) can drive the reaction to completion.

References

  • Ciulli, A., et al. "Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity". Nature Communications (via PMC). URL:[Link]

  • NIH. "Current strategies for the design of PROTAC linkers: a critical review". PMC. URL:[Link]

  • Theranostics. "Degraders in epigenetic therapy: PROTACs and beyond". thno.org. URL:[Link]

Sources

Application

Application Note: Step-by-Step PEGylation of Peptides Using Azido-PEG-t-Butyl Ester

Introduction and Rationale Polyethylene glycol (PEG) conjugation (PEGylation) is a cornerstone strategy in peptide drug development, utilized to extend plasma half-life, enhance solubility, and shield peptides from prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Polyethylene glycol (PEG) conjugation (PEGylation) is a cornerstone strategy in peptide drug development, utilized to extend plasma half-life, enhance solubility, and shield peptides from proteolytic degradation[1]. Achieving site-specific PEGylation requires highly chemoselective reactions. The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a premier "click chemistry" methodology, provides unparalleled regioselectivity and efficiency for linking an alkyne-modified peptide to an azido-PEG derivative[2][3].

In this protocol, we utilize Azido-PEG-t-butyl ester . The inclusion of the tert-butyl (t-butyl) ester serves a critical mechanistic purpose: it orthogonally protects the terminal carboxylic acid of the PEG chain during the click reaction, preventing unwanted side reactions or electrostatic interference. Following successful conjugation, the t-butyl group is cleaved using Trifluoroacetic Acid (TFA) to yield a free carboxylic acid, which can be further functionalized or left as a terminal moiety to improve the pharmacokinetic profile[4][5].

Workflow A Alkyne-Modified Peptide + Azido-PEG-t-butyl ester B CuAAC Click Reaction (CuSO4, Na-Ascorbate, THPTA) A->B C Intermediate Purification (RP-HPLC) B->C D t-Butyl Deprotection (TFA + Scavengers) C->D E Final Purification & Analysis (PEGylated Peptide-COOH) D->E

Figure 1: End-to-end workflow for peptide PEGylation and deprotection.

Phase 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Insights

The CuAAC reaction relies on the in situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate[3]. A critical addition to this protocol is the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA coordinates the Cu(I) ion, accelerating the reaction while simultaneously protecting sensitive peptide residues (like histidine or methionine) from copper-catalyzed oxidative degradation by reactive oxygen species (ROS).

Quantitative Data: Reaction Stoichiometry
ReagentFunctionEquivalents (eq)Final Concentration
Alkyne-Peptide Substrate1.01 - 5 mM
Azido-PEG-t-butyl ester Conjugation Partner1.2 - 1.51.2 - 7.5 mM
CuSO₄·5H₂O Catalyst Precursor0.2 - 0.50.2 - 2.5 mM
THPTA Cu(I) Stabilizing Ligand1.0 - 2.51.0 - 12.5 mM
Sodium Ascorbate Reducing Agent2.0 - 5.02.0 - 25.0 mM
Step-by-Step Protocol
  • Preparation of Peptide Solution: Dissolve the alkyne-modified peptide in a degassed solvent mixture of Water/DMSO or Water/t-Butanol (1:1, v/v) to a final concentration of 2 mM.

  • PEG Addition: Add 1.5 equivalents of Azido-PEG-t-butyl ester to the peptide solution.

  • Catalyst Complex Formation (Crucial Step): In a separate vial, pre-mix the CuSO₄ solution with the THPTA ligand. Allow it to incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures no free copper is available to induce peptide oxidation before the active catalytic complex is formed.

  • Initiation: Add the Cu/THPTA complex to the reaction mixture. Immediately follow with the addition of freshly prepared Sodium Ascorbate solution. The solution may temporarily turn slightly yellow/brown.

  • Incubation: Stir the reaction at room temperature for 2 to 12 hours. Monitor the reaction progress via LC-MS until the alkyne-peptide mass is fully consumed[6].

  • Intermediate Purification: Quench the reaction with 5 mM EDTA to chelate the copper. Purify the intermediate (PEGylated peptide t-butyl ester) using Preparative RP-HPLC. Lyophilize the collected fractions.

Phase 2: t-Butyl Ester Deprotection

Mechanistic Insights and the Role of Scavengers

The removal of the t-butyl protecting group requires highly acidic conditions, typically utilizing Trifluoroacetic Acid (TFA)[4][5]. The acid-catalyzed cleavage releases the desired carboxylic acid and generates a highly reactive t-butyl carbocation [7].

If left unmitigated, this electrophilic cation will irreversibly alkylate nucleophilic amino acid side chains within the peptide (specifically Tryptophan, Methionine, Cysteine, and Tyrosine)[5]. To prevent this, nucleophilic "scavengers" such as Triisopropylsilane (TIS) and water are added to the cleavage cocktail to safely trap the t-butyl cation[5].

Mechanism A PEG-Peptide t-Butyl Ester B TFA (Acidic Cleavage) A->B C PEG-Peptide-COOH (Target Product) B->C D t-Butyl Cation (Reactive Electrophile) B->D E Peptide Alkylation (Trp, Met, Cys damage) D->E Without Scavengers F Scavengers (TIS, H2O) Neutralize Cation D->F With Scavengers

Figure 2: Mechanism of TFA deprotection and the critical role of scavengers in preventing side reactions.

Quantitative Data: Cleavage Cocktails
Peptide CompositionRecommended CocktailRatio (v/v/v)Reaction Time
Standard (No Trp, Met, Cys)TFA / DCM50 : 502 - 3 hours
Contains Met, TyrTFA / TIS / H₂O95 : 2.5 : 2.53 - 4 hours
Contains Trp, CysTFA / TIS / H₂O / DODT*92.5 : 2.5 : 2.5 : 2.53 - 4 hours

*DODT = 2,2'-(Ethylenedioxy)diethanethiol, highly effective for protecting Cysteine.

Step-by-Step Protocol
  • Preparation: Dissolve the lyophilized PEGylated peptide t-butyl ester in the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) at a concentration of 10-20 mg/mL[4].

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Concentration: Transfer the mixture to a rotary evaporator. Remove approximately 80% of the TFA under reduced pressure.

  • Co-Evaporation (Critical for Trustworthiness): To ensure complete removal of residual TFA, add toluene to the flask and co-evaporate under vacuum. Repeat this step 2-3 times[5].

  • Precipitation: Add the concentrated oily residue dropwise into 10 volumes of ice-cold diethyl ether. The deprotected PEGylated peptide will precipitate.

  • Collection: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether, wash the pellet twice more with cold ether, and dry under a stream of nitrogen.

Phase 3: Final Characterization

A self-validating protocol requires rigorous analytical confirmation of both the conjugation and the deprotection steps.

  • LC-MS Analysis: Analyze the final product. You must observe a mass shift corresponding to the loss of the t-butyl group (-56.1 Da from the intermediate mass)[5].

  • ¹⁹F NMR Spectroscopy: Because residual TFA can be highly toxic in downstream biological assays, perform ¹⁹F NMR. The absolute absence of a signal at approximately -75 ppm confirms the complete removal of TFA salts[5].

  • RP-HPLC: Assess final purity. The deprotected PEG-peptide-COOH will typically elute slightly earlier (more hydrophilic) than the t-butyl protected intermediate.

References

  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
  • Benchchem. Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
  • Benchchem.
  • Bachem.
  • Bioconjugate Chemistry (ACS). In Vivo Tumor Cell Targeting with “Click” Nanoparticles.
  • Journal of Polymer Science (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Azido-PEG t-Butyl Ester Bioconjugation

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Advanced Diagnostics and Resolution for Side Reactions in Orthogonal Click/Deprotection Workflows Welcome to the Bioconjugation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Advanced Diagnostics and Resolution for Side Reactions in Orthogonal Click/Deprotection Workflows

Welcome to the Bioconjugation Technical Support Center. As application scientists, we frequently encounter challenges when utilizing heterobifunctional linkers like Azido-PEG-t-butyl ester ( N3​ -PEG- COOtBu ). This linker is incredibly powerful due to its orthogonal reactivity: the azide handle allows for highly specific click chemistry (CuAAC or SPAAC), while the t-butyl ester protects the carboxylic acid from premature reactivity, allowing for sequential, controlled conjugation.

However, this multi-step workflow introduces distinct chemical environments that can trigger unwanted side reactions. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yield, pure bioconjugates.

The Orthogonal Conjugation Workflow

To understand where side reactions occur, we must first map the operational logic of the Azido-PEG-t-butyl ester workflow.

Workflow A Azido-PEG-t-butyl ester (Heterobifunctional Linker) B Step 1: Click Chemistry (CuAAC or SPAAC) A->B C Step 2: Acidic Deprotection (TFA Cleavage of t-Bu) B->C D Step 3: Amine Coupling (EDC/NHS Activation) C->D

Fig 1. Standard three-step orthogonal bioconjugation workflow for Azido-PEG-t-butyl ester.

Part 1: The Click Chemistry Phase (CuAAC & SPAAC)

FAQ 1.1: I am observing significant protein degradation and aggregation during my CuAAC click reaction. How do I prevent this?

The Causality: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on Cu(I) as the active catalyst. However, in aerobic aqueous environments, Cu(I) reacts with dissolved oxygen to form superoxide anions, which subsequently generate hydrogen peroxide and highly destructive hydroxyl radicals via Fenton-like chemistry[1]. These Reactive Oxygen Species (ROS) rapidly oxidize sensitive amino acid side chains—specifically Histidine, Arginine, Cysteine, and Methionine—leading to peptide backbone cleavage and protein aggregation[2].

The Solution: You must implement a self-validating catalyst stabilization system.

  • Use Accelerating Ligands: Polydentate ligands like THPTA or TBTA coordinate the Cu(I) ion, occupying its coordination sphere to prevent O2​ binding while accelerating the click reaction[2].

  • Add ROS Scavengers: Incorporate aminoguanidine (a surrogate for arginine) to act as a sacrificial sink for any escaped hydroxyl radicals[2].

FAQ 1.2: When using DBCO for copper-free SPAAC, I am getting off-target labeling on my protein. Why?

The Causality: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) avoids copper toxicity by using a highly strained cyclooctyne like Dibenzocyclooctyne (DBCO). However, this extreme ring strain makes the alkyne highly electrophilic. If your target protein contains free, solvent-accessible cysteines, the DBCO can undergo a non-regioselective thiol-yne Michael addition , covalently modifying the cysteine instead of (or in addition to) the target azide[3].

The Solution: If your protein contains essential free cysteines, SPAAC may not be truly bioorthogonal. To mitigate this, either:

  • Pre-cap non-essential free cysteines using iodoacetamide or maleimide.

  • Lower the reaction pH to 6.0–6.5. The thiol-yne reaction requires the deprotonated thiolate anion ( S− ); lowering the pH keeps cysteines protonated ( SH ), drastically reducing the side reaction rate while leaving the azide-DBCO cycloaddition unaffected. You can monitor the specific DBCO consumption in real-time by tracking its strong UV absorbance decay at ~310 nm[4].

Part 2: The t-Butyl Ester Deprotection Phase

FAQ 2.1: After treating my PEGylated peptide with TFA to remove the t-butyl ester, mass spectrometry shows +56 Da adducts on my Tryptophan and Methionine residues. What happened?

The Causality: The removal of a t-butyl ester is an acid-catalyzed elimination. Trifluoroacetic acid (TFA) protonates the ester, leading to the cleavage of the carbon-oxygen bond. This generates the desired PEG-carboxylic acid, but it also releases a highly reactive tert-butyl carbocation ( tBu+ )[5]. This hard electrophile will aggressively seek out electron-rich nucleophiles. If left unchecked, it will irreversibly alkylate the indole ring of Tryptophan or the thioether of Methionine, resulting in a +56 Da mass shift[6].

The Solution: You must introduce "scavengers" into your TFA cleavage cocktail. Scavengers are highly nucleophilic molecules that outcompete your peptide for the tBu+ cation, safely quenching it before it can cause damage[5][6]. Thioanisole is particularly effective, as it acts as a superior cationic quencher compared to standard silanes for certain functional groups[7].

TFAMechanism PEG PEG-COO-tBu TFA TFA (H+) PEG->TFA Acidolysis Inter t-Butyl Cation (+) Highly Reactive TFA->Inter Prod PEG-COOH (Target Product) TFA->Prod Side Alkylated Trp/Met (+56 Da Impurity) Inter->Side No Scavenger Scav Scavengers (TIPS, Thioanisole) Inter->Scav Scavenger Present Safe Quenched Isobutane or Thioether Adduct Scav->Safe

Fig 2. Mechanism of t-butyl cation generation and the protective role of scavengers during TFA cleavage.

Quantitative Data: TFA Scavenger Selection Matrix
Scavenger ReagentTarget Reactive SpeciesRecommended Conc. (v/v)Mechanism of Action
Triisopropylsilane (TIPS) Carbocations ( tBu+ )2.5% - 5.0%Acts as a hydride donor, reducing the carbocation to isobutane gas.
Thioanisole Carbocations, soft electrophiles2.5% - 5.0%Undergoes rapid aromatic alkylation; highly effective cationic quencher[7].
1,2-Ethanedithiol (EDT) tBu+ protecting Cys/Met2.5%Strong thiol nucleophile; prevents oxidative damage and alkylation.
Water ( H2​O ) Highly reactive carbocations2.5% - 5.0%Hydrolyzes the carbocation to form harmless tert-butanol.

Part 3: Standardized Experimental Protocols

Protocol A: ROS-Minimized CuAAC Conjugation Workflow

This protocol utilizes a self-validating visual cue to ensure catalyst stability.

  • Degassing: Sparge your reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Pre-complexation: In a separate vial, mix CuSO4​ (final reaction conc. 1 mM) with THPTA ligand (final reaction conc. 5 mM).

    • Self-Validation Check: The solution must remain a clear, bright blue. If it turns cloudy or green, the copper has precipitated or oxidized; discard and remake.

  • Reaction Assembly: To your target alkyne-protein, add the Azido-PEG-t-butyl ester (5-10 molar equivalents).

  • Protection Addition: Add Aminoguanidine (final conc. 5 mM) to protect Arginine residues from residual ROS.

  • Initiation: Add the Cu-THPTA complex to the reaction mixture. Finally, initiate the reaction by adding Sodium Ascorbate (final conc. 10 mM). React for 1-2 hours at room temperature.

Protocol B: Scavenger-Optimized TFA Deprotection

This protocol ensures complete removal of the t-butyl ester while preventing +56 Da alkylation.

  • Cocktail Preparation: Prepare "Reagent K" modified cleavage cocktail: 90% TFA, 5% Thioanisole, 2.5% TIPS, and 2.5% H2​O . Prepare fresh in a glass vial (TFA degrades plastics over time).

  • Deprotection: Dissolve your lyophilized, clicked PEG-conjugate in the cleavage cocktail (approx. 10 mL per gram of conjugate). Stir at room temperature for 2 hours.

  • Precipitation & Isolation: Concentrate the reaction mixture under a stream of nitrogen to roughly 25% of its original volume. Add the mixture dropwise into 10 volumes of ice-cold methyl tert-butyl ether (MTBE).

  • Validation: Centrifuge to pellet the deprotected PEG-COOH conjugate. Wash twice with cold MTBE.

    • Self-Validation Check: Analyze the pellet via LC-MS. The presence of the exact theoretical mass confirms successful deprotection, while the absence of +56 Da peaks confirms the thioanisole/TIPS scavengers successfully quenched the tBu+ cations.

References

  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. PubMed / NIH. 1

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC / NIH. 2

  • Site-Selective Cysteine-Cyclooctyne Conjugation. PMC / NIH. 3

  • Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers. BenchChem. 5

  • TFA Cleavage Strategy for Mitigation of S-t-Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate.6

  • Novel No-Wash Luminogenic Probes for the Detection of Transporter Uptake Activity. Bioconjugate Chemistry - ACS Publications. 7

  • DBCO–Azide Conjugation. AAT Bioquest. 4

Sources

Optimization

Technical Support Center: Resolving Emulsion Issues in PEGylated Compound Extractions

Welcome to the technical support center dedicated to addressing a common yet challenging issue in biopharmaceutical and chemical research: the formation of stable emulsions during the liquid-liquid extraction (LLE) of PE...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a common yet challenging issue in biopharmaceutical and chemical research: the formation of stable emulsions during the liquid-liquid extraction (LLE) of PEGylated compounds. This guide provides in-depth troubleshooting strategies, preventative measures, and answers to frequently asked questions, grounded in established scientific principles.

The Root of the Problem: Why Do PEGylated Compounds Cause Emulsions?

Polyethylene glycol (PEG) is conjugated to proteins, peptides, and small molecules to enhance their solubility, stability, and circulation half-life.[1][] However, the very properties that make PEGylation advantageous also create challenges during extraction. PEGylated molecules are amphiphilic, meaning they possess both a hydrophilic (water-loving) PEG chain and a more hydrophobic (water-fearing) parent compound.[1][3][4]

During LLE, when an aqueous phase and an immiscible organic solvent are mixed, these amphiphilic molecules migrate to the interface between the two liquids. They act as surfactants, reducing the interfacial tension and stabilizing the small droplets of one liquid dispersed within the other, leading to the formation of a stable emulsion.[5][6][7] Vigorous agitation during extraction provides the energy needed to form these droplets, which are then stabilized by the PEGylated compound, making phase separation difficult or impossible.[5][6]

Troubleshooting Guide: An Emulsion Has Formed. What Now?

Encountering a persistent, milky, or cloudy layer between your aqueous and organic phases is a clear sign of an emulsion. The appropriate strategy for breaking it depends on its stability and the nature of your sample. Follow this decision-making workflow for a systematic approach.

G Start Persistent Emulsion Observed Wait Step 1: Patience (Wait 15-30 min) Start->Wait Gentle Gentle Agitation (Stir/Swirl) Wait->Gentle If no change Salt Step 2: Salting Out (Add Saturated Brine) Gentle->Salt If emulsion persists Solvent Alternative: Modify Solvent (Add co-solvent, e.g., Methanol) Gentle->Solvent Alternative approach Centrifuge Step 3: Physical Force (Centrifugation) Salt->Centrifuge If emulsion persists Resolved Phases Separated Salt->Resolved If successful pH Step 4: Chemical Alteration (Adjust pH) Centrifuge->pH If centrifugation is unavailable or ineffective Centrifuge->Resolved If successful pH->Resolved If successful Solvent->Resolved If successful

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of N-(Azido-PEG2)-N-PEG4-t-butyl ester and its Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of N-(Azido-PEG2)-N-PEG4-t-butyl ester, a branched heterob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of N-(Azido-PEG2)-N-PEG4-t-butyl ester, a branched heterobifunctional linker crucial for the synthesis of complex bioconjugates and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). We will explore its distinctive spectral features and compare them with a widely used alternative, Maleimide-PEG4-t-butyl ester, to facilitate accurate identification, purity assessment, and rational selection of linkers in drug development workflows.

Introduction to Branched PEG Linkers and Their Significance

In the realm of advanced drug development, particularly for antibody-drug conjugates (ADCs) and PROTACs, the linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile.[1] N-(Azido-PEG2)-N-PEG4-t-butyl ester, with its branched structure, offers a unique spatial arrangement of its functional groups. The azide moiety serves as a versatile handle for bioorthogonal "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for highly specific and efficient conjugation to alkyne-modified biomolecules.[2] The t-butyl ester protects a carboxylic acid, which, after deprotection, can be used for further conjugation, providing a sequential and controlled approach to building complex molecular architectures.[3]

The branched PEG backbone enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the final conjugate. Understanding the precise structure and purity of this linker is paramount, and NMR spectroscopy is the most powerful tool for this purpose.

NMR Characterization of N-(Azido-PEG2)-N-PEG4-t-butyl ester

The unique branched structure of N-(Azido-PEG2)-N-PEG4-t-butyl ester gives rise to a characteristic NMR signature. While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed based on the extensive data available for its constituent functional groups and similar PEGylated compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts for N-(Azido-PEG2)-N-PEG4-t-butyl ester, with assignments based on its chemical structure. The predictions are derived from known chemical shifts of similar PEG derivatives.

Table 1: Predicted ¹H NMR Data for N-(Azido-PEG2)-N-PEG4-t-butyl ester (400 MHz, CDCl₃)

AssignmentProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a-C(CH ₃)₃~1.44s9H
b-CH ₂-COO-~2.50t2H
c-COO-CH ₂-~3.75t2H
dPEG Backbone (-O-CH ₂-CH ₂-O-)~3.64m20H
e-N-CH ₂-CH ₂-O-~2.75m8H
f-CH ₂-N₃~3.38t2H

Table 2: Predicted ¹³C NMR Data for N-(Azido-PEG2)-N-PEG4-t-butyl ester (100 MHz, CDCl₃)

AssignmentCarbonsPredicted Chemical Shift (δ, ppm)
1-C (CH₃)₃~28.1
2-C (CH₃)₃~80.5
3-C H₂-COO-~36.0
4-C OO-~171.0
5PEG Backbone (-O-C H₂-C H₂-O-)~70.0 - 71.0
6-N-C H₂-C H₂-O-~49.0 - 51.0
7-C H₂-N₃~50.7

Note: The chemical shifts are predictions based on known values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Comparative Analysis with Maleimide-PEG4-t-butyl ester

A common alternative to azide-functionalized linkers are those containing a maleimide group, which reacts specifically with thiols (sulfhydryl groups) on cysteine residues of proteins.[4] This allows for site-specific conjugation. Here, we compare the NMR characteristics of N-(Azido-PEG2)-N-PEG4-t-butyl ester with a linear analogue, Maleimide-PEG4-t-butyl ester.

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Functional GroupN-(Azido-PEG2)-N-PEG4-t-butyl ester (Predicted)Maleimide-PEG4-t-butyl ester
Reactive Moiety -CH₂-N₃ : ~3.38 ppm (t)Maleimide (-CH=CH-) : ~6.70 ppm (s)
PEG Backbone -O-CH₂-CH₂-O- : ~3.64 ppm (m)-O-CH₂-CH₂-O- : ~3.65 ppm (m)
Ester Linkage -CH₂-COO- : ~2.50 ppm (t)-CH₂-COO- : ~2.50 ppm (t)
Protecting Group -C(CH₃)₃ : ~1.44 ppm (s)-C(CH₃)₃ : ~1.44 ppm (s)

The most striking difference in the ¹H NMR spectra is the signal for the reactive group. The azide-PEG linker will show a triplet around 3.38 ppm for the methylene protons adjacent to the azide, while the maleimide-PEG linker will exhibit a sharp singlet at approximately 6.70 ppm corresponding to the two equivalent protons on the maleimide double bond.[5]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data for these PEG linkers.

Protocol 1: NMR Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the PEG linker and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. For quantitative analysis, a known amount of an internal standard can be added.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR probe.

  • Solvent Selection:

    • CDCl₃: A common choice for many organic molecules, providing good resolution. Residual solvent peak at ~7.26 ppm.

    • DMSO-d₆: Useful for more polar molecules and for observing exchangeable protons like those of amines or carboxylic acids. Residual solvent peak at ~2.50 ppm.

Data Interpretation and Purity Assessment

  • Structural Verification: The presence of all predicted signals with the correct multiplicity and integration confirms the identity of the molecule.

  • Purity Assessment: The absence of unexpected signals is indicative of high purity. Common impurities in PEG synthesis can include unreacted starting materials or side products from incomplete reactions. For instance, the presence of a hydroxyl group (which would appear as a broad signal in the ¹H NMR spectrum, especially in DMSO-d₆) could indicate incomplete functionalization.

  • ¹³C Satellites: In the ¹H NMR spectra of PEG compounds, it is important to note the presence of ¹³C satellite peaks around the main PEG backbone signal. These arise from the 1.1% natural abundance of ¹³C and should not be mistaken for impurities.

Visualization of Structures and Workflow

Molecular Structures

Caption: Molecular structures of the compared PEG linkers.

NMR Characterization Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Linker dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR 400 MHz Spectrometer C13_NMR Acquire ¹³C NMR Spectrum transfer->C13_NMR assign Assign Signals H1_NMR->assign C13_NMR->assign integrate Integrate Peaks assign->integrate purity Assess Purity integrate->purity compare Compare with Alternatives purity->compare

Caption: General workflow for NMR characterization of PEG linkers.

Conclusion

The detailed NMR analysis of N-(Azido-PEG2)-N-PEG4-t-butyl ester, even when based on predictive data grounded in extensive literature on similar compounds, provides a robust framework for its identification and quality control. The key differentiating feature in its ¹H NMR spectrum is the triplet at approximately 3.38 ppm, characteristic of the methylene group adjacent to the azide. This is in stark contrast to the singlet at ~6.70 ppm for the maleimide protons in the alternative linker. By understanding these spectral nuances, researchers can confidently characterize their PEG linkers, ensuring the integrity of their subsequent bioconjugation reactions and the overall quality of their final therapeutic or diagnostic agents.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACS Publications. (2025, July 16). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Maleimide-C2-Amido-PEG4-Carboxylic Acid tert-Butyl Ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-butyl 1-azido-9-(tert-butoxycarbonyl)-3,6,12,15,18,21-hexaoxa-9-azatetracosan-24-oate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, June 14). Synthesis and facile end-group quantification of functionalized PEG azides. PMC. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. Retrieved from [Link]

  • Raines Lab. (n.d.). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Maleimide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of PEG-maleimide. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Retrieved from [Link]

  • Doron Scientific. (2023, March 1). tert-Butyl 1-amino-3,6,9,12,15,18,21-heptaoxatetracosan-24-oate. Retrieved from [Link]

  • Nanocs. (n.d.). Azide PEG Maleimide, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]

  • MDPI. (2021, March 14). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Retrieved from [Link]

  • ChemClass Journal. (2026, March 3). Modified Synthesis and 1 H NMR Structure Elucidation of tert-Butyl-4,5-epoxypentanoate. Retrieved from [Link]

Sources

Comparative

Comparative Guide: The Effect of Branched vs. Linear PEG Linkers on ADC Stability and Efficacy

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted oncology, bridging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. However, the therapeutic index of an ADC is funda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted oncology, bridging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. However, the therapeutic index of an ADC is fundamentally dictated by its linker chemistry. Polyethylene glycol (PEG) linkers have become the gold standard for optimizing ADC solubility and pharmacokinetics.

As ADC design evolves toward higher Drug-to-Antibody Ratios (DARs) to combat low-antigen-expressing tumors, researchers face a critical architectural decision: Linear vs. Branched PEG linkers . This guide provides a rigorous, data-driven comparison of these two architectures, analyzing their mechanistic impact on ADC stability, pharmacokinetics (PK), and in vivo efficacy.

Mechanistic Causality: How Architecture Dictates Function

The structural geometry of a PEG linker directly governs the biophysical properties of the resulting bioconjugate.

  • Linear PEG Linkers: Consist of a single, straight chain of ethylene glycol units. While they offer predictable molecular behavior and minimal steric hindrance for site-specific conjugation, their ability to shield highly hydrophobic payloads (like MMAE or SN-38) diminishes at higher DARs (1)[1].

  • Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This multi-arm architecture creates a dense "hydrophilic cloud" that fundamentally alters the ADC's interaction with its biological environment ()[].

The causality behind choosing a branched over a linear linker stems from three primary mechanisms:

  • Amplified Hydrodynamic Radius ( Rh​ ): Branched PEGs expand the molecular volume more effectively than linear PEGs of equivalent molecular weight, reducing renal clearance.

  • Superior Steric Shielding: The dense 3D structure masks the hydrophobic payload from proteolytic enzymes and immune recognition, drastically improving plasma stability (3)[3].

  • Conjugation Site Economy: Branched linkers allow the attachment of multiple payload molecules to a single antibody residue. This enables a high DAR (e.g., DAR 8) without exhausting the antibody's available conjugation sites, thereby preserving antigen-binding affinity (4)[5].

G Linear Linear PEG Linker (Single Chain) Hydro Hydrodynamic Radius (Rh) Linear->Hydro Moderate DAR Drug-to-Antibody Ratio (DAR) Linear->DAR Standard (DAR 2-4) Shield Steric Shielding Linear->Shield Low Branched Branched PEG Linker (Multi-arm Core) Branched->Hydro Large Branched->DAR High (DAR 8+) Branched->Shield High PK Pharmacokinetics & Stability Hydro->PK Efficacy In Vivo Efficacy DAR->Efficacy Shield->PK PK->Efficacy Prolonged Half-life

Logical relationship between PEG linker architecture and ADC properties.

Quantitative Data Presentation

The following tables summarize experimental data comparing the physicochemical and pharmacokinetic properties of linear versus branched PEG architectures.

Table 1: Impact of Architecture on Hydrodynamic Radius ( Rh​ ) Data demonstrates that at equivalent molecular weights, branched PEGs yield a larger protective radius.

Linker ArchitecturePEG Molecular Weight (kDa)Hydrodynamic Radius ( Rh​ ) (nm)
Unmodified Protein -3.5
Linear 54.2
Linear 105.2
Linear 206.1
Branched 206.4

Table 2: Pharmacokinetic Comparison at High Drug Loading (DAR 8) In vivo clearance data for highly loaded ADCs (6)[6].

Linker ArchitectureExample ConstructClearance Rate (mL/day/kg)Relative AUC
Linear L-PEG24High (Rapid clearance)1.0x
Branched / Pendant P-(PEG12)2Low (Prolonged circulation) ~3.0x

Stability and Pharmacokinetics (PK)

The architecture of the PEG linker is a primary determinant of an ADC's in vivo fate. Hydrophobic payloads naturally drive ADC aggregation and accelerate plasma clearance via hepatic uptake.

While linear PEGs mitigate this at low DARs (DAR 2-4), they fail to adequately shield the hydrophobic burden of DAR 8 ADCs. Studies show that an ADC utilizing a branched P-(PEG12)2 linker exhibits a nearly 3-fold higher Area Under the Curve (AUC) and significantly slower clearance compared to an ADC with a linear L-PEG24 linker at DAR 8 (6)[6]. The branched configuration effectively internalizes the hydrophobic payload within its hydrophilic core, preventing target-independent cytotoxicity and off-target uptake (7)[7].

Efficacy: Overcoming the Steric Trade-off

A known caveat of branched PEG linkers is increased steric hindrance, which can occasionally reduce in vitro binding affinity or slow the rate of lysosomal enzyme cleavage (8)[8]. However, this in vitro reduction is overwhelmingly compensated for in vivo.

Because the branched linker dramatically extends the circulation half-life, the absolute accumulation of the ADC within the tumor microenvironment (via the Enhanced Permeability and Retention effect and sustained antigen exposure) is vastly superior. In xenograft models, DAR 8 ADCs prepared with branched PEG modifiers consistently demonstrate enhanced anti-tumor regression compared to linear counterparts (6)[6].

Pathway ADC ADC (Branched PEG) Receptor Tumor Antigen Binding ADC->Receptor Endosome Internalization (Endosome) Receptor->Endosome Lysosome Lysosomal Degradation (Protease Cleavage) Endosome->Lysosome Payload Payload Release (e.g., MMAE) Lysosome->Payload Cleavage of Linker Death Apoptosis / Cell Death Payload->Death Microtubule Inhibition

ADC internalization, lysosomal degradation, and payload release pathway.

Self-Validating Experimental Protocols

To objectively compare linear vs. branched PEG linkers, laboratories must employ a self-validating workflow that links chemical structure directly to biological outcome.

Protocol A: Synthesis, Conjugation, and DAR Validation

Objective: Conjugate payloads using linear vs. branched PEG-NHS/Maleimide linkers and validate structural integrity.

  • Reduction: Partially reduce the monoclonal antibody (mAb) using TCEP (Tris(2-carboxyethyl)phosphine) to expose hinge-region thiols.

  • Conjugation: Add the payload-linker construct (e.g., Linear L-PEG24-MMAE vs. Branched P-(PEG12)2-MMAE) in a controlled molar excess. Incubate at 4°C for 2 hours.

  • Purification: Remove unreacted linker-payloads using Size Exclusion Chromatography (SEC).

    • Validation Checkpoint (SEC): SEC validates that the increased hydrodynamic radius from the branched PEG has not induced irreversible aggregation, a common failure point for high-DAR ADCs.

  • Characterization: Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC-HPLC).

    • Validation Checkpoint (HIC-HPLC): HIC-HPLC separates intact ADCs based on hydrophobicity. Because branched linkers allow multiple payloads per site, HIC-HPLC validates the exact DAR distribution, proving the multi-arm capacity was successfully utilized without over-modifying the antibody backbone.

Protocol B: In Vivo Pharmacokinetics & Efficacy Evaluation

Objective: Translate the biophysical stability of the branched linker into therapeutic metrics.

  • Model Setup: Inoculate immunocompromised mice with tumor xenografts (e.g., HER2+ breast cancer cells).

  • Dosing: Administer a single intravenous dose (e.g., 3 mg/kg) of the Linear-ADC, Branched-ADC, or vehicle control once tumors reach ~150 mm³.

  • PK Sampling & ELISA: Draw blood at predefined intervals (1h, 24h, 72h, 7 days). Perform dual-ELISA assays:

    • Assay 1: Detects Total Antibody .

    • Assay 2: Detects Intact ADC (requires binding to both the antibody and the payload).

    • Validation Checkpoint (PK): The divergence between the Total Antibody curve and the Intact ADC curve reveals the in vivo stability of the linker. A tighter correlation in the branched PEG cohort validates superior steric shielding against premature cleavage.

  • Efficacy: Measure tumor volume bi-weekly to calculate Tumor Growth Inhibition (TGI).

Workflow Syn 1. Linker Synthesis (Linear vs Branched) Conj 2. Bioconjugation (Antibody + Payload) Syn->Conj Char 3. Characterization (HIC-HPLC & SEC) Conj->Char InVitro 4. In Vitro Assay (Cytotoxicity IC50) Char->InVitro InVivo 5. In Vivo Study (PK & Xenograft) InVitro->InVivo

Self-validating experimental workflow for ADC bioconjugation and evaluation.

Conclusion

The selection between linear and branched PEG linkers represents a critical inflection point in ADC development. While linear PEGs are highly effective for standard DAR 2-4 constructs, they reach their biophysical limits when tasked with shielding highly loaded (DAR 8) hydrophobic payloads. Branched PEG linkers overcome these limitations by providing superior steric shielding, an expanded hydrodynamic radius, and multi-valency at single conjugation sites. Consequently, for next-generation ADCs requiring high drug loading to achieve efficacy against low-expressing tumors, branched PEG architectures offer a definitively superior pharmacokinetic and therapeutic profile.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Branched vs. Linear PEG Linkers in Antibody-Drug Conjugates. Retrieved from6

  • BOC Sciences. (2025). PEG Linkers in Antibody-Drug Conjugates. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to Branched PEG Linkers for Antibody-Drug Conjugates. Retrieved from 5

  • BenchChem. (2025). Unlocking Enhanced Therapeutic Potential: A Comparative Guide to Branched vs. Linear PEG Linkers. Retrieved from 3

  • ResearchGate / MDPI. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? Retrieved from 8

  • Bioconjugate Chemistry / ACS Publications. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from 7

  • PrecisePEG. (2025). How to Choose the Right PEG Linker for Your Research and Applications. Retrieved from 1

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(Azido-PEG2)-N-PEG4-t-butyl ester

Introduction N-(Azido-PEG2)-N-PEG4-t-butyl ester is a branched polyethylene glycol (PEG) linker widely utilized in bioconjugation and drug development.[1] Its utility stems from the dual functionality of a terminal azide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(Azido-PEG2)-N-PEG4-t-butyl ester is a branched polyethylene glycol (PEG) linker widely utilized in bioconjugation and drug development.[1] Its utility stems from the dual functionality of a terminal azide group, perfect for "click chemistry" reactions, and a t-butyl ester protected carboxylic acid. While invaluable in research, the presence of the azide functional group necessitates stringent disposal protocols. Organic azides are energy-rich compounds that can be hazardous if mishandled.[2][3]

This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of N-(Azido-PEG2)-N-PEG4-t-butyl ester. The procedures outlined here are designed to mitigate risks by chemically converting the energetic azide moiety into a stable amine derivative before final waste collection. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of N-(Azido-PEG2)-N-PEG4-t-butyl ester is fundamental to its safe handling. The molecule's risk profile is dominated by the azide group, while the PEG and t-butyl ester components influence its stability and reactivity.

  • Primary Hazard: The Azido Group (-N₃) : Organic azides are potentially explosive and can decompose violently when subjected to heat, shock, or friction.[2][4] The stability of an organic azide is often assessed by its carbon-to-nitrogen ratio (C/N).[5] Generally, a higher C/N ratio indicates greater stability. For this compound, the C/N ratio is favorable, suggesting it is less hazardous than smaller, low-molecular-weight azides, but it must still be treated as a potentially hazardous material.[3][5] Azides are also acutely toxic, with a toxicity profile similar to that of cyanide.[4][6]

  • Secondary Components :

    • Polyethylene Glycol (PEG) Backbone : The PEG chains render the molecule soluble in water and various organic solvents.[1] PEG itself is generally considered to have low toxicity and is biodegradable.[7]

    • t-Butyl Ester : This group serves as a protecting group for a carboxylic acid. It is stable under neutral and basic conditions but can be cleaved by strong acids.[8][9] The disposal protocol is designed to be performed under neutral conditions to keep this group intact.

Chemical Data Summary

PropertyValueSource
Chemical Name N-(Azido-PEG2)-N-PEG4-t-butyl ester[1]
Molecular Formula C₂₁H₄₂N₄O₈[1]
Molecular Weight 478.6 g/mol [1]
Key Functional Groups Azide (-N₃), t-Butyl Ester (-C(CH₃)₃)[1]
Carbon-to-Nitrogen Ratio (C/N) 5.25Calculated
Primary Hazard Potentially explosive, acute toxicity[2][6][10]

Pre-Disposal Safety Protocols

Before beginning any neutralization procedure, a rigorous safety assessment must be performed.

Required Personal Protective Equipment (PPE)

  • Eye Protection : Chemical safety goggles and a full-face shield are mandatory.[11]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[10][12]

  • Body Protection : A flame-retardant laboratory coat is required.[11]

Required Engineering Controls

  • All manipulations must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[2][10]

  • A blast shield should be placed between the user and the reaction apparatus.[2][11]

  • Ensure the work area is clear of unnecessary equipment and chemicals.[3]

Incompatible Materials To prevent the formation of highly explosive or toxic byproducts, avoid all contact between azide-containing waste and the following:

  • Heavy Metals : Lead, copper, silver, brass, and mercury can form extremely shock-sensitive metal azides. Never use metal spatulas for handling.[5][13][14]

  • Strong Acids : Acids react with azides to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[2][5][14]

  • Halogenated Solvents : Dichloromethane and chloroform can form explosive di- and tri-azidomethane, respectively.[2][4][5]

  • Strong Oxidizing Agents : May lead to violent reactions.[12]

Step-by-Step Disposal and Neutralization Protocol

The core of the disposal procedure is the chemical neutralization of the azide group. The recommended method is the Staudinger Reduction , which safely and efficiently converts the organic azide into a stable amine using triphenylphosphine (PPh₃).[13] This reaction is mild and produces nitrogen gas and a phosphine oxide byproduct.

Experimental Protocol: Quenching via Staudinger Reduction

Objective: To convert the hazardous azide group to a non-hazardous amine before final disposal.

Materials:

  • Waste containing N-(Azido-PEG2)-N-PEG4-t-butyl ester.

  • Triphenylphosphine (PPh₃).

  • A suitable solvent in which both the azide and PPh₃ are soluble (e.g., Tetrahydrofuran (THF), Diethyl Ether).

  • Magnetic stirrer and stir bar.

  • Three-neck round-bottom flask.

  • Nitrogen or Argon gas inlet.

  • Oil bubbler.

Procedure:

  • Preparation : In a chemical fume hood behind a blast shield, equip a three-neck flask with a magnetic stir bar, a gas inlet, and an outlet connected to an oil bubbler to monitor gas evolution.

  • Dissolution : Transfer the azide-containing waste into the flask. If the waste is a solid or concentrated oil, dissolve it in a suitable solvent (e.g., THF) to a concentration not exceeding 1 M.[5]

  • Inert Atmosphere : Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling : Cool the solution to 0 °C using an ice-water bath. This moderates the initial rate of reaction.

  • Reagent Addition : Slowly and portion-wise, add triphenylphosphine (1.2 equivalents relative to the azide) to the stirred solution. An excess of phosphine ensures the complete reduction of the azide.

  • Reaction : Allow the reaction to slowly warm to room temperature. You will observe the evolution of nitrogen gas through the bubbler. Continue stirring the mixture until the gas evolution completely ceases. This typically takes several hours.

  • Verification (Optional but Recommended) : The completion of the reaction can be confirmed by Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy. A successful reaction will show the disappearance of the characteristic azide peak in the IR spectrum (around 2100 cm⁻¹).

Post-Neutralization Waste Management

Once the Staudinger reduction is complete and the absence of the azide group is confirmed, the resulting mixture is significantly less hazardous. However, it must still be disposed of as chemical waste.

  • Containerize : Transfer the quenched reaction mixture into a clearly labeled hazardous waste container.[5] Polypropylene or polyethylene containers are suitable.[6]

  • Labeling : Label the container clearly as "Quenched Azide Waste" or "Amine Waste." List all components, including the solvent, triphenylphosphine oxide, and the aminated PEG derivative. Accurate labeling is critical for the safety of waste management personnel.

  • Storage : Store the sealed waste container in a designated secondary containment bin away from incompatible materials.

  • Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[5]

Crucially, never pour any azide-containing solution, quenched or unquenched, down the drain. [6][11][13] This prevents the potential formation of explosive metal azides in the plumbing system.[6]

Emergency Procedures

Spill Response

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large, contact your institution's EHS office immediately.[14]

  • For small spills (<250 mL), wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and carefully sweep it into a designated waste container.[12][14]

  • Avoid creating dust from solid spills.[14]

  • Decontaminate the area with a suitable solvent and wash thoroughly.

Personal Exposure

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[10][12]

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[10]

  • Ingestion : Wash out the mouth with water and seek immediate medical attention.[10]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the safe disposal of N-(Azido-PEG2)-N-PEG4-t-butyl ester.

G Disposal Workflow for N-(Azido-PEG2)-N-PEG4-t-butyl ester start Identify Waste: N-(Azido-PEG2)-N-PEG4-t-butyl ester safety Step 1: Don PPE & Engineering Controls (Fume Hood, Blast Shield) start->safety protocol Step 2: Perform Neutralization Protocol (Staudinger Reduction with PPh₃) safety->protocol check Step 3: Verify Azide Quenching (Cessation of N₂ evolution, IR/TLC) protocol->check spill Emergency: Spill Occurs protocol->spill Potential Hazard check->protocol Incomplete (Continue Reaction) collect Step 4: Collect Quenched Mixture in a Labeled Waste Container check->collect Reaction Complete final_disposal Step 5: Arrange for EHS Pickup (Store in Secondary Containment) collect->final_disposal spill_proc Follow Spill Response Protocol spill->spill_proc spill_proc->safety After Cleanup, Restart Process

Caption: Disposal workflow for N-(Azido-PEG2)-N-PEG4-t-butyl ester.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from Stanford University EHS. [Link]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from UCD Safety, Insurance, Risk & Compliance. [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from Berkeley Environment, Health & Safety. [Link]

  • AxisPharm. (2019, January 2). Safety Data Sheet: N-(Azido-PEG2)-N-Boc-PEG4-NHS ester. Retrieved from AxisPharm. [Link]

  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. Retrieved from Chemistry LibreTexts. [Link]

  • Wayne State University. (n.d.). Azides. Retrieved from Wayne State University Office of Environmental Health and Safety. [Link]

  • University of California, Los Angeles. (n.d.). Azide Compounds. Retrieved from UCLA Environmental Health and Safety. [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh Environmental Health and Safety. [Link]

  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from UNM Department of Chemistry & Chemical Biology. [Link]

  • Fiveable. (2025, August 15). Tert-butyl esters. Retrieved from Fiveable. [Link]

  • Reddit. (2021, March 2). How to quench azide. Retrieved from r/Chempros. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 19). Acids. Retrieved from ACS GCI. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. The Journal of Organic Chemistry, 69(18), 6141–6144. [Link]

  • The Chemical Supply. (2020, April 16). PEG 8000 Safety Data Sheet. Retrieved from The Chemical Supply. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from The Royal Society of Chemistry. [Link]

  • Wisconsin Department of Natural Resources. (n.d.). Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Retrieved from Wisconsin DNR. [Link]

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from JenKem Technology. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.